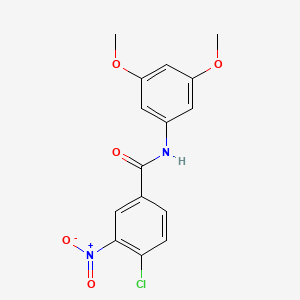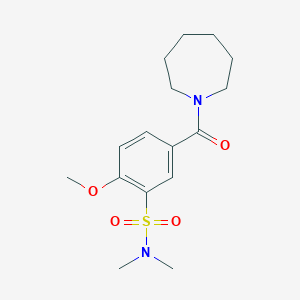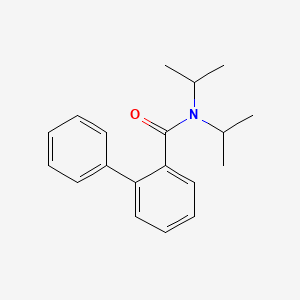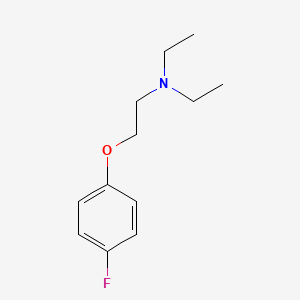
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BFA-1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BFA-1 belongs to the class of benzimidazole acrylamides and is known for its ability to inhibit the activity of certain enzymes and proteins. In
作用機序
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide also inhibits the activity of HDACs, which are involved in the regulation of gene expression. This leads to the upregulation of certain genes, which can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, as it can inhibit the activity of certain enzymes involved in the inflammatory response. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific roles of these enzymes and proteins in various cellular processes. However, one limitation of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells.
将来の方向性
There are several future directions for the research of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more selective inhibitors of the proteasome and HDACs, which could have fewer side effects than N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide for its potential therapeutic applications.
合成法
The synthesis of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2-(2-aminophenyl)benzimidazole in the presence of acetic acid. The resulting compound is then treated with acryloyl chloride to obtain N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. The yield of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is reported to be around 70%.
科学的研究の応用
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and proteins, such as the proteasome and histone deacetylases (HDACs), which are involved in various cellular processes. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-11-4-3-5-12(18)10(11)8-9-15(22)21-16-19-13-6-1-2-7-14(13)20-16/h1-9H,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSCKWHPJNPNB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)



![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
